1-methyl-1H-pyrrole-3-carbaldehyde 1-methyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 36929-60-9
VCID: VC2428842
InChI: InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3
SMILES: CN1C=CC(=C1)C=O
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol

1-methyl-1H-pyrrole-3-carbaldehyde

CAS No.: 36929-60-9

Cat. No.: VC2428842

Molecular Formula: C6H7NO

Molecular Weight: 109.13 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrrole-3-carbaldehyde - 36929-60-9

Specification

CAS No. 36929-60-9
Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
IUPAC Name 1-methylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3
Standard InChI Key OXADKJPOZQYWIG-UHFFFAOYSA-N
SMILES CN1C=CC(=C1)C=O
Canonical SMILES CN1C=CC(=C1)C=O

Introduction

Chemical Structure and Properties

Structural Information

1-Methyl-1H-pyrrole-3-carbaldehyde consists of a five-membered pyrrole ring with a methyl group attached to the nitrogen atom and an aldehyde group at the 3-position. The compound's molecular formula is C6H7NO with a molecular weight of 109.13 g/mol . The structural representation can be described using various chemical notations:

Identifier TypeValue
IUPAC Name1-methyl-1H-pyrrole-3-carbaldehyde
SMILESCN1C=CC(=C1)C=O
InChIInChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3
InChIKeyOXADKJPOZQYWIG-UHFFFAOYSA-N
CAS Registry Number36929-60-9

The structural arrangement gives this compound unique reactivity patterns, particularly through the aldehyde functional group, which serves as a versatile handle for further derivatization .

Physical Properties

The physical properties of 1-methyl-1H-pyrrole-3-carbaldehyde have been determined through various experimental and computational methods. These properties are crucial for understanding its behavior in different environments and reaction conditions.

Physical PropertyValueMethodReference
AppearanceLiquid-
Boiling Point185.31°CEPI Suite
Boiling Point188.18°CEPA T.E.S.T.
Melting Point2.74°CEPI Suite
Density1.08 g/cm³EPA T.E.S.T.
Flash Point87.84°CEPA T.E.S.T.
Water Solubility14,657 mg/LEPA T.E.S.T.
Water Solubility39,725 mg/LEPI Suite

The compound exists as a liquid at room temperature and has moderate water solubility, which influences its handling in laboratory settings and potential applications in aqueous systems .

Chemical Properties

1-Methyl-1H-pyrrole-3-carbaldehyde exhibits chemical properties characteristic of both pyrrole compounds and aldehydes. The pyrrole ring is electron-rich, making it susceptible to electrophilic substitution reactions. Meanwhile, the aldehyde group is highly reactive and can participate in various transformations:

  • The aldehyde functional group can undergo nucleophilic additions and condensation reactions .

  • The compound can participate in various carbonyl reactions, including Wittig reactions, reductions, and oxidations.

  • The pyrrole ring can undergo further electrophilic substitution reactions at available positions.

  • The compound can serve as a building block in multicomponent reactions for the synthesis of more complex structures .

These chemical properties make 1-methyl-1H-pyrrole-3-carbaldehyde a versatile synthetic intermediate for constructing more complex molecules with specific functional characteristics.

Synthesis Methods

Several methods have been reported for the synthesis of 1-methyl-1H-pyrrole-3-carbaldehyde. The most common approaches include:

Formylation of 1-Methylpyrrole

Direct formylation of 1-methylpyrrole can be achieved through various methods, including:

  • Vilsmeier-Haack formylation using phosphoryl chloride (POCl3) and dimethylformamide (DMF)

  • Directed metalation followed by reaction with DMF or other formylating agents

Functional Group Interconversion

Synthesis can also proceed through functional group interconversions starting from other 3-substituted 1-methylpyrrole derivatives, such as:

  • Reduction of 1-methyl-1H-pyrrole-3-carboxylic acid or its esters

  • Oxidation of appropriately substituted methyl derivatives

These synthetic routes offer various approaches to access 1-methyl-1H-pyrrole-3-carbaldehyde depending on the available starting materials and desired reaction conditions .

Applications and Uses

Pharmaceutical Applications

1-Methyl-1H-pyrrole-3-carbaldehyde has significant applications in pharmaceutical research and development:

  • It serves as a precursor in the synthesis of biologically active compounds, including potential antimicrobial agents.

  • The compound is utilized in the development of pyrrole-based drug candidates, with particular interest in anti-inflammatory and antimicrobial applications.

  • Its derivatives have been explored in the synthesis of MEK kinase inhibitors for cancer treatment .

  • The pyrrole ring system is present in numerous natural products and drugs, making this aldehyde a valuable building block for medicinal chemistry.

Chemical Synthesis Applications

In synthetic organic chemistry, 1-methyl-1H-pyrrole-3-carbaldehyde serves as a versatile intermediate:

  • It is employed in the synthesis of tetrasubstituted 1,3-diacylpyrroles through Zr-catalyzed reactions with N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds .

  • The aldehyde functionality provides a reactive site for condensation reactions, allowing for the construction of more complex molecular architectures .

  • It can be incorporated into multicomponent reactions for the efficient assembly of heterocyclic compounds with potential biological activities .

  • The compound serves as a building block in the preparation of pyrrole-based frameworks used in drug discovery .

Material Science Applications

The aromatic nature and functional groups of 1-methyl-1H-pyrrole-3-carbaldehyde make it potentially useful in material science:

  • It can be used in the development of functional materials with unique properties.

  • Pyrrole derivatives are known components in conducting polymers and materials with electronic applications.

  • The compound's reactivity enables its incorporation into larger molecular structures with specific material properties.

Biological Activity

Research has indicated several potential biological activities associated with 1-methyl-1H-pyrrole-3-carbaldehyde:

  • The compound has been studied for its potential antimicrobial properties, showing efficacy against various bacterial strains.

  • Its derivatives have been explored for anti-inflammatory activities.

  • The molecule serves as a building block for synthesizing compounds with more potent biological activities, such as enzyme inhibitors and receptor modulators.

  • Pyrrole-based compounds derived from this aldehyde have been investigated as potential antituberculosis agents and COX-2 selective inhibitors .

These biological activities highlight the importance of 1-methyl-1H-pyrrole-3-carbaldehyde in medicinal chemistry and pharmaceutical research .

Hazard ClassificationDescription
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH227-H315-H319-H335 (Combustible liquid; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP210-P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501

Safety recommendations for handling 1-methyl-1H-pyrrole-3-carbaldehyde include:

  • Store in a well-ventilated area, away from heat sources.

  • Use appropriate personal protective equipment, including gloves, safety glasses, and laboratory coats.

  • Handle in a fume hood to prevent inhalation of vapors.

  • Keep away from incompatible materials and ignition sources.

  • Store under inert atmosphere at room temperature for optimal stability .

SupplierProduct SpecificationsPackage SizePrice Range (as of April 2025)
CymitQuimicaRef. IN-DA00CLYC100 mg - 5 g47.00 € - 631.00 €
Sigma-Aldrich (Ambeed)Purity: 95%VariousContact supplier
ChemScenePurity: 98%VariousContact supplier
GlpBioSample solution 10 mM25 μLContact supplier

The compound is typically supplied with a purity of 95-98% and is available in various quantities ranging from milligram to gram scale .

Recent Research Developments

Recent research has explored new applications and synthesis methods for 1-methyl-1H-pyrrole-3-carbaldehyde:

Synthetic Methodology Advancements

Researchers have developed a Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles that employs N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. This methodology has demonstrated high yields (up to 88%) and produces hydrolytically and configurationally stable products under the reaction conditions (THF/1,4-dioxane and H2O) .

Pharmaceutical Research

A concise three-component synthesis of key pyrrole frameworks has been developed from the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. This methodology has been applied to the synthesis of several pyrrole-based drug candidates, including COX-2 selective inhibitors and antituberculosis lead compounds .

Structure-Activity Relationship Studies

Ongoing research continues to investigate the relationship between the structural features of 1-methyl-1H-pyrrole-3-carbaldehyde derivatives and their biological activities, particularly in the context of antimicrobial and anti-inflammatory properties.

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